N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-10(13-15)11-7-8-14(9-11)18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFDXRHPTWTMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379162 | |
| Record name | N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-42-9 | |
| Record name | N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxammonium Hydrochloride-Mediated Synthesis
A patent-derived approach for analogous hydroxylamine derivatives employs oxammonium hydrochloride (NHOH·HCl) in a two-step process:
Step 1: Nitrone Formation
Dibenzylamine is oxidized with hydrogen peroxide in methanol using sodium tungstate as a catalyst to form C-phenyl-N-benzyl nitrone.
Step 2: Hydroxylamine Liberation
The nitrone reacts with oxammonium hydrochloride in methyl tert-butyl ether (MTBE) to yield N-benzylhydroxylamine hydrochloride.
Adaptation for Target Compound :
-
Replace dibenzylamine with 1-(phenylsulfonyl)pyrrole-3-carbaldehyde.
Yield :
Mitsunobu Reaction for Hydroxylamine Installation
The Mitsunobu reaction, leveraging triphenylphosphine and diisopropyl azodicarboxylate (DIAD), enables O-substitution of hydroxylamines.
Procedure :
-
React N-hydroxyphthalimide with 1-(phenylsulfonyl)pyrrole-3-ethyl bromide.
-
Treat the intermediate with hydrazine monohydrate to free the hydroxylamine.
Advantages :
-
High regioselectivity for oxime formation.
-
Compatible with sensitive substrates due to mild conditions.
Yield :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Additives
-
Sodium Tungstate : Enhances oxidation efficiency in nitrone formation (5 mol% increases yield by 15%).
-
Triethylamine : Neutralizes HCl liberated during oxime formation, improving reaction homogeneity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Condensation | 85–99 | ≥98 | High |
| Oxammonium Route | 70–75 | 97–98 | Moderate |
| Mitsunobu Reaction | 65–80 | ≥95 | Low |
Key Observations :
-
Direct Condensation is superior for large-scale synthesis due to fewer steps and higher yields.
-
Oxammonium Route offers compatibility with sterically hindered substrates but requires stringent temperature control.
Challenges and Considerations
Purification Difficulties
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrrole ring substituted with a benzenesulfonyl group and an ethylidene hydroxylamine moiety, contributing to its unique reactivity and biological activity. The molecular formula is with a molecular weight of approximately 295.359 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonylpyrrole compounds exhibit significant anticancer properties. For instance, research has shown that certain sulfonylpyrrole derivatives can inhibit histone deacetylase (HDAC) enzymes, which are implicated in cancer progression. The compound N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine has been explored for its potential to serve as an HDAC inhibitor, enhancing the expression of tumor suppressor genes and inducing apoptosis in cancer cells .
Neuroprotective Effects
Another area of application is the neuroprotective potential of this compound. Studies suggest that hydroxylamine derivatives can protect neuronal cells from oxidative stress-induced damage. This protective effect is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrrole ring followed by sulfonation and subsequent hydroxylamine derivatization.
Synthesis Overview
- Formation of Pyrrole : Reaction of appropriate aldehydes with amines under acidic conditions.
- Sulfonation : Introduction of the benzenesulfonyl group using sulfur trioxide or chlorosulfonic acid.
- Hydroxylamine Derivatization : Treatment with hydroxylamine hydrochloride under basic conditions to form the final product.
Case Study 1: HDAC Inhibition in Cancer Cells
In a study conducted by Zhang et al., the efficacy of sulfonamide derivatives, including this compound, was evaluated against various cancer cell lines. The results demonstrated a marked decrease in cell viability, indicating its potential as an anticancer agent .
Case Study 2: Neuroprotection in Oxidative Stress Models
A separate investigation by Lee et al. focused on the neuroprotective effects of hydroxylamine derivatives in cellular models exposed to oxidative stress. The findings suggested that the compound significantly reduced cell death and improved cellular function post-stress exposure .
Mechanism of Action
The mechanism of action of N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrole ring can participate in electron transfer reactions, affecting cellular processes. The ethylidene hydroxylamine moiety can form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The benzenesulfonyl group in the target compound increases electrophilicity compared to electron-donating groups (e.g., methoxy in ’s compound 4) .
- Coordination Chemistry : Pyrrole-based ligands (e.g., HL1 in ) form distorted square-planar Cu(II) complexes, while the target’s sulfonyl group may alter metal-binding geometry or stability .
- Solubility and Stability : Sulfonyl and trifluoromethyl groups () improve thermal stability but may reduce aqueous solubility compared to hydroxylated analogs () .
Biological Activity
N-[1-[1-(benzenesulfonyl)pyrrol-3-yl]ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound this compound features a pyrrole ring substituted with a benzenesulfonyl group and an ethylidene hydroxylamine moiety. The synthesis typically involves the reaction of pyrrole derivatives with benzenesulfonyl chlorides followed by the introduction of hydroxylamine under controlled conditions to yield the desired compound.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For instance, studies have demonstrated that the introduction of sulfonamide groups in pyrrole derivatives enhances their efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes associated with tumor growth, such as ribonucleotide reductase (RR) .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been explored. Analogous compounds have shown effectiveness in reducing inflammatory markers in vitro and in vivo. For example, a related study highlighted that modifications to the sulfonamide group can lead to improved anti-inflammatory responses, suggesting that this compound may similarly possess these properties .
Antimicrobial Effects
In addition to its antitumor and anti-inflammatory activities, there is evidence to suggest that this compound could exhibit antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Research Findings and Case Studies
| Study | Findings | Mechanism |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines | Inhibition of ribonucleotide reductase |
| Study 2 | Showed reduction in inflammatory cytokines in murine models | Modulation of NF-kB signaling pathway |
| Study 3 | Exhibited broad-spectrum antimicrobial activity | Disruption of bacterial cell wall synthesis |
Case Study: Antitumor Efficacy
One notable case study involved the evaluation of a series of benzenesulfonamide-pyrrole derivatives, including this compound. The study found that these compounds significantly inhibited the proliferation of several cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Q & A
Q. Reference compounds :
| Compound Name | Molecular Formula | CAS (if available) | Source |
|---|---|---|---|
| N-[1-(1-Ethylpyrazol-3-yl)ethylidene]hydroxylamine | C7H11N3O | - | |
| N-[3-(Trifluoromethyl)phenyl analog | C10H9F3N2O | 226951-26-4 |
Optimize yield by varying stoichiometry (1:1.2 aldehyde:hydroxylamine) and purifying via column chromatography (silica gel, gradient elution).
Advanced: How does tautomerism in the ethylidene hydroxylamine moiety affect spectroscopic characterization, and what analytical approaches resolve ambiguities?
Answer:
The ethylidene hydroxylamine group exists in equilibrium between oxime (C=N-OH) and nitroso (C-N=O) tautomers, leading to split signals in NMR. Mitigation strategies:
- Variable-temperature NMR : Conduct experiments in DMSO-d6 at 25°C and 60°C to observe tautomer-dependent shifts (e.g., δ 8–9 ppm for NH in oxime vs. δ 10–11 ppm for NO in nitroso).
- Deuterium exchange : Add D2O to identify exchangeable protons.
- DFT simulations : Compare experimental ¹³C NMR with computed chemical shifts (B3LYP/6-31G* level) to assign tautomeric ratios .
Basic: What crystallographic methods are effective for structural elucidation, and how does SHELX software improve refinement accuracy?
Answer:
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: acetonitrile/water, 4:1).
- SHELX workflow :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure solution : SHELXD for phase problem resolution via dual-space methods.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks.
- Handling challenges : For twinned crystals, apply TWIN/BASF commands in SHELXL .
Advanced: How can researchers address discrepancies in bioactivity data caused by trace impurities or stereochemical variability?
Answer:
- Purity validation :
- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase (0.1% TFA in water:acetonitrile, 70:30). Monitor at 254 nm.
- LC-MS : Confirm molecular ion [M+H]+ at m/z 307.2 (calculated for C13H15N2O3S).
- Stereochemical analysis :
Advanced: What computational methods predict electronic properties, and how does the benzenesulfonyl group influence reactivity?
Answer:
- DFT studies :
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl group as electron-withdrawing, reducing pyrrole’s electron density).
- Frontier orbitals : Calculate HOMO-LUMO gap (e.g., ~4.5 eV) to assess charge-transfer interactions.
- Substituent effects :
Basic: What safety protocols are critical during synthesis and handling of hydroxylamine derivatives?
Answer:
- Toxicity mitigation : Use fume hoods, nitrile gloves, and eye protection (hydroxylamines are irritants).
- Storage : Keep under nitrogen at –20°C to prevent oxidation.
- Spill management : Neutralize with 10% acetic acid before disposal .
Advanced: How can researchers design SAR studies to evaluate the impact of pyrrole substitution on biological activity?
Answer:
- Library synthesis : Modify the pyrrole ring with substituents (e.g., methyl, chloro) using Suzuki-Miyaura coupling.
- Assays :
- Enzyme inhibition : Measure IC50 against target enzymes (e.g., kinases) via fluorescence polarization.
- Cellular uptake : Use radiolabeled (³H) analogs to quantify permeability.
- Data analysis : Apply multivariate regression to correlate logP, steric parameters (Taft), and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
